5-((Piperidin-1-YL)methyl)pyridine-3-carboxylicacid
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Overview
Description
5-((Piperidin-1-YL)methyl)pyridine-3-carboxylicacid is a compound that features a piperidine ring attached to a pyridine ring through a methylene bridge. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug design . Piperidine derivatives are widely utilized in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Piperidin-1-YL)methyl)pyridine-3-carboxylicacid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.
Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the piperidine derivative with a suitable alkylating agent under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include using advanced catalysts, optimizing reaction conditions, and employing purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
5-((Piperidin-1-YL)methyl)pyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
5-((Piperidin-1-YL)methyl)pyridine-3-carboxylicacid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-((Piperidin-1-YL)methyl)pyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share structural similarities with 5-((Piperidin-1-YL)methyl)pyridine-3-carboxylicacid.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine also share structural features with this compound.
Uniqueness
This compound is unique due to its specific combination of piperidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2,(H,15,16) |
InChI Key |
JJTAZZMTUGEHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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